molecular formula C8H6F3NO2 B1457359 5-Methyl-2-(trifluoromethyl)nicotinic acid CAS No. 1245915-92-7

5-Methyl-2-(trifluoromethyl)nicotinic acid

Cat. No. B1457359
M. Wt: 205.13 g/mol
InChI Key: CYWVURUPVFCNBP-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)nicotinic acid is a heterocyclic compound that belongs to the family of pyridine carboxylic acids. Its IUPAC name is 5-methyl-2-(trifluoromethyl)nicotinic acid .


Molecular Structure Analysis

The molecular formula of 5-Methyl-2-(trifluoromethyl)nicotinic acid is C8H6F3NO2. The InChI code is 1S/C8H6F3NO2/c1-4-2-5(7(13)14)6(12-3-4)8(9,10)11/h2-3H,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

The physical form of 5-Methyl-2-(trifluoromethyl)nicotinic acid is solid . Its molecular weight is 205.14 g/mol .

Scientific Research Applications

Industrial Synthesis of Nicotinic Acid

Nicotinic acid, an essential nutrient known for its role as an antipelagic agent, is traditionally produced by the oxidation of 5-ethyl-2-methylpyridine, leading to environmentally harmful by-products like nitrous oxide. Recent studies emphasize the need for green chemistry approaches in the industrial synthesis of nicotinic acid from commercially available raw materials, aiming to minimize environmental impact. This direction is crucial for sustainable production practices in the chemical industry (Lisicki, Nowak, & Orlińska, 2022).

Development of Novel Synthetic Derivatives

Research into the derivatives of nicotinic acid, such as niflumic acid and its synthetic counterparts, has revealed insights into their inhibitory effects on biological systems. For instance, the comparative study of these compounds' effects on rat stomach fundus contraction has helped delineate structure-activity relationships, potentially guiding the development of new therapeutic agents with improved efficacy and selectivity (Criddle et al., 2002).

Advancements in Synthesis Methods

Efficient synthesis routes for 2-(trifluoromethyl)nicotinic acid derivatives highlight the innovation in creating intermediates for pharmaceutical applications, including COMT inhibitors. These novel pathways, leveraging simple fluorinated precursors, represent significant advancements in the synthesis of complex molecules, showcasing the potential for creating more effective and specific medicinal compounds (Kiss, Ferreira, & Learmonth, 2008).

Agricultural Applications

Explorations into nicotinic acid derivatives have led to the discovery of compounds with significant herbicidal activity. This research not only expands the potential use of nicotinic acid in agriculture but also opens up avenues for developing eco-friendly herbicides targeting specific weeds without harming the environment or non-target plant species (Yu et al., 2021).

Innovations in Material Science

The development of a safe and economical synthesis method for methyl 6-chloro-5-(trifluoromethyl)nicotinate showcases the potential of green chemistry in creating intermediates for novel anti-infective agents. This method emphasizes the importance of environmentally friendly processes in the pharmaceutical industry, reducing the ecological footprint of medicinal compound synthesis (Mulder et al., 2013).

properties

IUPAC Name

5-methyl-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-4-2-5(7(13)14)6(12-3-4)8(9,10)11/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWVURUPVFCNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208168
Record name 5-Methyl-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(trifluoromethyl)nicotinic acid

CAS RN

1245915-92-7
Record name 5-Methyl-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245915-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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